molecular formula C13H7N3O4S B8781259 2-(3,5-Dinitrophenyl)benzothiazole CAS No. 7466-31-1

2-(3,5-Dinitrophenyl)benzothiazole

Cat. No.: B8781259
CAS No.: 7466-31-1
M. Wt: 301.28 g/mol
InChI Key: CIIAWHHPQYIDSE-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenyl)benzothiazole is a benzothiazole derivative featuring a 3,5-dinitrophenyl substituent. The benzothiazole core consists of a fused benzene and thiazole ring, while the 3,5-dinitrophenyl group introduces strong electron-withdrawing nitro substituents at the meta positions of the phenyl ring. This structural configuration enhances the compound’s electronic delocalization and polarizability, making it relevant in materials science and pharmaceutical research. Synthesis typically involves coupling reactions between benzothiazole precursors and nitro-substituted aryl halides or sulfonating agents under controlled conditions, as seen in analogous sulfonamide derivatization methods .

The 3,5-dinitro substitution pattern distinguishes this compound from simpler benzothiazole derivatives, contributing to unique photophysical, thermal, and reactivity properties. Its applications may span organic electronics, sensors, and bioactive agents, though specific studies on this compound are less documented in the provided evidence.

Properties

CAS No.

7466-31-1

Molecular Formula

C13H7N3O4S

Molecular Weight

301.28 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7N3O4S/c17-15(18)9-5-8(6-10(7-9)16(19)20)13-14-11-3-1-2-4-12(11)21-13/h1-7H

InChI Key

CIIAWHHPQYIDSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Position Effects in Benzothiazole Derivatives

Compound Substituent Position Key Property Reference
2-(4-aminophenyl)benzothiazole Para Higher bioactivity
2-(3-aminophenyl)benzothiazole Meta Reduced receptor affinity
2-(3,5-dinitrophenyl)benzothiazole Meta (3,5) Enhanced thermal stability (inferred) -

Heterocycle Variation: Benzothiazole vs. Benzoxazole/Benzimidazole

Replacing the benzothiazole moiety with benzoxazole or benzimidazole alters material properties. In poly(imide-urea)s (PIUs), benzothiazole-containing polymers (PIUS series) exhibited superior thermal stability compared to benzoxazole (PIUO) and benzimidazole (PIUN) analogs. The 10% weight loss temperatures (TGA) ranged up to 441°C for benzothiazole derivatives, versus 390–430°C for others. This is attributed to the sulfur atom’s higher polarizability and stronger intermolecular interactions in benzothiazole systems .

Table 2: Thermal Stability of Benzazole-Containing Polymers

Polymer Series Heterocycle TGA (10% weight loss, °C) Glass Transition (°C)
PIUS Benzothiazole 390–441 192–236
PIUO Benzoxazole 390–430 192–236
PIUN Benzimidazole 390–420 192–236

Data adapted from thermal studies on poly(imide-urea)s .

Additionally, all benzazole-containing polymers showed excellent solubility in polar solvents (e.g., DMF, NMP), with benzothiazole derivatives marginally outperforming others due to reduced crystallinity from bulky substituents .

Substituent Effects: Nitro vs. Amino Groups

Nitro and amino groups exert opposing electronic effects. Nitro groups (electron-withdrawing) decrease electron density on the benzothiazole core, enhancing thermal stability and photoluminescence quenching. In contrast, amino groups (electron-donating) improve solubility and bioactivity. For instance, 2-(4-aminophenyl)benzothiazole derivatives are investigated as anticancer agents, whereas nitro-substituted analogs like this compound may prioritize materials applications .

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